molecular formula C14H21N3O B10882554 [4-(Butan-2-yl)piperazin-1-yl](pyridin-4-yl)methanone

[4-(Butan-2-yl)piperazin-1-yl](pyridin-4-yl)methanone

Cat. No.: B10882554
M. Wt: 247.34 g/mol
InChI Key: YPLDWQVOEIZDSM-UHFFFAOYSA-N
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Description

4-(Butan-2-yl)piperazin-1-ylmethanone is a piperazine-based methanone derivative characterized by a pyridin-4-yl group attached to the carbonyl carbon and a branched butan-2-yl substituent on the piperazine ring. This structural motif is common in medicinal chemistry, as piperazine methanones often exhibit bioactivity due to their ability to interact with enzymes or receptors, such as kinases or G protein-coupled receptors (GPCRs). The butan-2-yl group introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties like membrane permeability and metabolic stability.

Properties

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

(4-butan-2-ylpiperazin-1-yl)-pyridin-4-ylmethanone

InChI

InChI=1S/C14H21N3O/c1-3-12(2)16-8-10-17(11-9-16)14(18)13-4-6-15-7-5-13/h4-7,12H,3,8-11H2,1-2H3

InChI Key

YPLDWQVOEIZDSM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CCN(CC1)C(=O)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 4-(SEC-BUTYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Sec-Butyl Group: The sec-butyl group can be introduced via alkylation reactions using sec-butyl halides in the presence of a strong base like sodium hydride.

    Attachment of the Pyridylmethanone Moiety: The final step involves the coupling of the piperazine derivative with a pyridylmethanone precursor, often using palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

4-(SEC-BUTYL)PIPERAZINOMETHANONE: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major products formed from these reactions include alcohols, ketones, and substituted piperazine derivatives.

Scientific Research Applications

4-(SEC-BUTYL)PIPERAZINOMETHANONE: has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting central nervous system disorders.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 4-(SEC-BUTYL)PIPERAZINOMETHANONE exerts its effects involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the pyridylmethanone moiety may enhance binding affinity and specificity. These interactions can modulate signaling pathways, leading to therapeutic effects in the treatment of neurological disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s key structural features—the pyridin-4-yl group and butan-2-yl-piperazine—can be compared to derivatives with modifications in:

  • Piperazine substituents : Alkyl chains, aryl/heteroaryl groups, or sulfonyl moieties.
  • Aromatic rings : Pyridin-3-yl, thiophene, furan, or substituted phenyl groups.
Table 1: Structural and Analytical Comparison of Selected Piperazine Methanones
Compound Name Piperazine Substituent Aromatic Group Molecular Weight (g/mol) LC-HRMS [M+H]+ (Found) Retention Time (min) Source
4-(Butan-2-yl)piperazin-1-ylmethanone (Target) Butan-2-yl Pyridin-4-yl ~275.36* N/A N/A N/A
(4-(2,3-dichlorobenzyl)piperazin-1-yl)(pyridin-3-yl)methanone (Compound 3) 2,3-Dichlorobenzyl Pyridin-3-yl 350.0827 350.2200 0.631
(4-(3,5-dichloro-2-(difluoromethoxy)benzyl)piperazin-1-yl)(pyridin-3-yl)methanone 3,5-Dichloro-2-(difluoromethoxy)benzyl Pyridin-3-yl 416.0744 416.2700 0.916
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) 4-(Trifluoromethyl)phenyl Thiophen-2-yl ~353.37* N/A N/A
4-(4-aminophenyl)piperazin-1-ylmethanone 4-Aminophenyl Furan-2-yl ~311.36* N/A N/A

*Calculated based on molecular formula.

Key Findings and Implications

Substituent-Driven Diversity : The butan-2-yl group distinguishes the target compound from benzyl, sulfonyl, or trifluoromethylphenyl analogues, offering a balance of lipophilicity and steric effects.

Aromatic Ring Influence: Pyridin-4-yl’s planar geometry and electron-rich nature may enhance π-π stacking in biological targets compared to pyridin-3-yl or non-aromatic groups .

Synthetic Flexibility : The target’s synthesis likely benefits from established alkylation protocols, whereas analogues require specialized reagents (e.g., sulfonyl chlorides, nitro reductions) .

Biological Activity

The compound 4-(Butan-2-yl)piperazin-1-ylmethanone is a piperazine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 4-(Butan-2-yl)piperazin-1-ylmethanone is C16H26N4OC_{16}H_{26}N_{4}O, with a molecular weight of approximately 290.41 g/mol. The compound features a piperazine ring substituted with a butan-2-yl group and a pyridine moiety, which contributes to its biological properties.

Antimicrobial Activity

Research has indicated that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, studies on similar piperazine derivatives have shown promising results against various bacterial strains. A notable example is the compound 4-(4-fluorobenzyl)piperazin-1-yl](3-chloro-2-nitro-phenyl)methanone , which demonstrated an IC50 value of 0.18 μM against Agaricus bisporus tyrosinase, indicating strong inhibitory effects without cytotoxicity on B16F10 cells .

Compound Target IC50 (μM) Remarks
4-(Butan-2-yl)piperazin-1-ylmethanoneAgaricus bisporus tyrosinaseTBDPotential inhibitor
4-(4-fluorobenzyl)piperazin-1-yl](3-chloro-2-nitro-phenyl)methanoneAgaricus bisporus tyrosinase0.18Non-cytotoxic

Antitumor Activity

Piperazine derivatives have also been explored for their antitumor potential. In one study, various piperazine-based compounds were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The results indicated that certain modifications to the piperazine structure could enhance antitumor activity, suggesting that 4-(Butan-2-yl)piperazin-1-ylmethanone may also exhibit similar properties.

The mechanism of action for piperazine derivatives typically involves interaction with specific enzymes or receptors in target cells. For instance, the inhibition of tyrosinase activity by compounds structurally related to 4-(Butan-2-yl)piperazin-1-ylmethanone suggests that it may act through competitive inhibition, preventing substrate binding and thereby reducing melanin production in melanocytes .

Study on Tyrosinase Inhibition

In a detailed kinetic study, several derivatives of piperazine were assessed for their inhibitory effects on tyrosinase activity using varying concentrations of L-DOPA as substrate. The findings revealed that certain compounds acted as competitive inhibitors, significantly affecting the enzyme's activity while maintaining low toxicity levels in cellular assays .

Synthesis and Evaluation

A series of studies focused on synthesizing new piperazine derivatives, including 4-(Butan-2-yl)piperazin-1-ylmethanone, evaluated their biological activities against fungal and bacterial pathogens. The synthesized compounds underwent rigorous testing to determine their efficacy and safety profiles, contributing to the understanding of structure–activity relationships (SAR) in this class of compounds .

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